2-Hydroxy-3-methylbenzylphosphonic acid
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Overview
Description
2-Hydroxy-3-methylbenzylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a hydroxyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methylbenzylphosphonic acid can be achieved through several methods. One common approach involves the reaction of 2-Hydroxy-3-methylbenzyl chloride with triethyl phosphite, followed by hydrolysis. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like sodium iodide to facilitate the reaction.
Another method involves the direct phosphorylation of 2-Hydroxy-3-methylbenzyl alcohol using phosphorus trichloride and water. This reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the production process. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methylbenzylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-3-methylbenzaldehyde or 2-Hydroxy-3-methylbenzoic acid.
Reduction: Formation of 2-Hydroxy-3-methylbenzylphosphine oxide.
Substitution: Formation of 2-Hydroxy-3-methylbenzyl halides or amines.
Scientific Research Applications
2-Hydroxy-3-methylbenzylphosphonic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.
Industry: Utilized in the development of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methylbenzylphosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phosphonic acid group mimics the phosphate group, allowing it to interact with enzymes involved in phosphorylation processes.
Comparison with Similar Compounds
2-Hydroxy-3-methylbenzylphosphonic acid can be compared with other similar compounds such as:
2-Hydroxybenzylphosphonic acid: Lacks the methyl group, which may affect its reactivity and binding affinity.
3-Methylbenzylphosphonic acid: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
Benzylphosphonic acid: Lacks both the hydroxyl and methyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in the presence of both the hydroxyl and methyl groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
52741-95-4 |
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Molecular Formula |
C8H11O4P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
(2-hydroxy-3-methylphenyl)methylphosphonic acid |
InChI |
InChI=1S/C8H11O4P/c1-6-3-2-4-7(8(6)9)5-13(10,11)12/h2-4,9H,5H2,1H3,(H2,10,11,12) |
InChI Key |
AQSRWNXPEJRKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CP(=O)(O)O)O |
Origin of Product |
United States |
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